ethyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Ethyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a synthetic organic compound featuring a benzothiazole core substituted with a methyl group at position 6, an imino-linked benzoyl group bearing a diethylsulfamoyl moiety, and an ethyl acetate ester side chain. However, unlike sulfonylureas, which typically incorporate triazine rings, this compound’s benzothiazole scaffold may confer distinct physicochemical and biological properties, such as altered enzyme binding affinity or environmental stability.
Properties
IUPAC Name |
ethyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2/c1-5-25(6-2)33(29,30)18-11-9-17(10-12-18)22(28)24-23-26(15-21(27)31-7-3)19-13-8-16(4)14-20(19)32-23/h8-14H,5-7,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYNEASZAHNCQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)CC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the benzothiazole core, followed by the introduction of the benzoyl and diethylsulfamoyl groups. The final step involves the esterification of the compound to form the ethyl acetate derivative. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
ethyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group or reduce the diethylsulfamoyl group to a simpler amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl or diethylsulfamoyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ethyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The benzothiazole ring and diethylsulfamoyl group are key structural features that enable the compound to bind to enzymes, receptors, or other biomolecules. This binding can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs include sulfonylurea herbicides like metsulfuron-methyl , ethametsulfuron-methyl , and triflusulfuron-methyl , which share sulfonylurea or sulfonamide linkages but differ in core heterocycles and substituents . Key comparisons are outlined below:
Structural Features
| Parameter | Ethyl 2-[(2Z)-2-{[4-(Diethylsulfamoyl)benzoyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate | Metsulfuron-Methyl | Triflusulfuron-Methyl |
|---|---|---|---|
| Core Heterocycle | Benzothiazole | Triazine | Triazine |
| Sulfonamide Group | Diethylsulfamoyl | Methoxy | Trifluoroethoxy |
| Ester Group | Ethyl acetate | Methyl benzoate | Methyl benzoate |
| Key Substituents | 6-Methylbenzothiazole, benzoyl-imino | 4-Methoxy-6-methyltriazine | 4-Dimethylamino-6-trifluoroethoxytriazine |
Functional Implications
- Mode of Action: Sulfonylureas inhibit acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis.
- Solubility and Bioavailability : The diethylsulfamoyl group likely enhances lipophilicity compared to methoxy or trifluoroethoxy substituents, influencing soil adsorption and plant uptake.
- Environmental Persistence : Triazine-based herbicides (e.g., metsulfuron-methyl) exhibit moderate soil half-lives (30–60 days). The benzothiazole scaffold may confer greater stability against microbial degradation due to reduced electronegativity in the heterocycle.
Efficacy and Selectivity
For example:
- Metsulfuron-methyl : Effective at 4–8 g/ha against broadleaf weeds due to its methoxy-triazine group’s strong ALS affinity .
- Triflusulfuron-methyl : The trifluoroethoxy group enhances activity against resistant weeds but increases soil persistence.
- Target Compound : The diethylsulfamoyl group may reduce ALS binding compared to triazine derivatives but improve translocation within plants via lipophilicity.
Biological Activity
Ethyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate, also known as a derivative of benzothiazole, has garnered attention due to its potential biological activities. This compound is characterized by a complex molecular structure that includes a benzothiazole moiety, which is known for its diverse pharmacological properties.
- IUPAC Name : Ethyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate
- CAS Number : 865247-52-5
- Molecular Formula : C22H26N4O7S3
- Molecular Weight : 554.65 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly enzymes and receptors involved in various disease pathways. Research indicates that derivatives of benzothiazole can act as inhibitors for several enzymes, including proteases associated with viral replication.
Antiviral Activity
A study focusing on benzothiazole derivatives highlighted their potential as inhibitors against the Dengue virus NS2B/NS3 protease. The synthesized compounds exhibited significant inhibitory effects, with IC50 values in the micromolar range. This suggests that this compound could be a promising candidate for further development as an antiviral agent targeting similar proteases in other viruses .
Biological Activity Overview
Case Studies and Research Findings
-
Antiviral Efficacy Against Dengue Virus
- In a study published in PubMed Central, several benzothiazole derivatives were synthesized and tested for their ability to inhibit the NS2B/NS3 protease of the Dengue virus. The results indicated that these compounds could effectively suppress viral replication, suggesting a potential therapeutic application in treating Dengue infections .
- Anticancer Properties
- Antimicrobial Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
